REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]([CH3:6])=[CH2:5])=[CH2:3].[CH2:7]([OH:13])[CH2:8][CH2:9][CH2:10][C:11]#[CH:12]>C1COCC1.[Co](Br)Br.[I-].[Zn+2].[I-].[Zn].C1(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:3][C:2]1[CH2:1][CH:12]=[C:11]([CH2:10][CH2:9][CH2:8][CH2:7][OH:13])[CH2:5][C:4]=1[CH3:6] |f:4.5.6|
|
Name
|
|
Quantity
|
9.86 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C(=C)C
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCC#C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
cobalt bromide
|
Quantity
|
437 mg
|
Type
|
catalyst
|
Smiles
|
[Co](Br)Br
|
Name
|
|
Quantity
|
1.28 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
|
Name
|
|
Quantity
|
260 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
800 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(CCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 70° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
TEMPERATURE
|
Details
|
with cooling in a water bath
|
Type
|
STIRRING
|
Details
|
After stirring at 35° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1CC=C(CC1C)CCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: PERCENTYIELD | 63.4% | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |